(3S)-3-hydroxyoctanoic acid
Overview
Description
(3S)-3-hydroxyoctanoic acid: is a chiral hydroxy acid with the molecular formula C8H16O3 It is a significant intermediate in the biosynthesis of polyhydroxyalkanoates, which are biodegradable polymers produced by various microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One of the common methods for preparing (3S)-3-hydroxyoctanoic acid involves the enzymatic reduction of 3-oxooctanoic acid using specific reductases. This method is advantageous due to its high enantioselectivity and mild reaction conditions.
Chemical Synthesis: Another approach involves the chemical reduction of 3-oxooctanoic acid using reducing agents such as sodium borohydride or lithium aluminum hydride. This method requires careful control of reaction conditions to achieve the desired enantiomeric purity.
Industrial Production Methods:
Microbial Fermentation: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria, such as Pseudomonas putida, are engineered to produce this compound from renewable feedstocks. This method is sustainable and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-3-hydroxyoctanoic acid can undergo oxidation reactions to form 3-oxooctanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters. For example, reacting with methanol in the presence of sulfuric acid yields methyl (3S)-3-hydroxyoctanoate.
Reduction: Reduction of this compound can lead to the formation of octanoic acid. Reducing agents such as lithium aluminum hydride are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or other acid catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products:
Oxidation: 3-oxooctanoic acid.
Esterification: Methyl (3S)-3-hydroxyoctanoate.
Reduction: Octanoic acid.
Scientific Research Applications
Chemistry:
Polyhydroxyalkanoates Synthesis: (3S)-3-hydroxyoctanoic acid is a monomer used in the synthesis of polyhydroxyalkanoates, which are biodegradable polymers with applications in packaging, agriculture, and medical devices.
Biology:
Metabolic Studies: This compound is used in studies of fatty acid metabolism and biosynthesis pathways in microorganisms.
Medicine:
Drug Development: this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.
Industry:
Biodegradable Plastics: The compound is utilized in the production of biodegradable plastics, offering an eco-friendly alternative to conventional plastics.
Mechanism of Action
Molecular Targets and Pathways: (3S)-3-hydroxyoctanoic acid exerts its effects primarily through its involvement in metabolic pathways. It acts as an intermediate in the biosynthesis of polyhydroxyalkanoates, where it is polymerized to form biodegradable plastics. The compound is also involved in fatty acid metabolism, where it undergoes various enzymatic transformations.
Comparison with Similar Compounds
(3R)-3-hydroxyoctanoic acid: The enantiomer of (3S)-3-hydroxyoctanoic acid, differing in the spatial arrangement of the hydroxyl group.
3-hydroxybutanoic acid: A shorter-chain hydroxy acid with similar properties and applications in polyhydroxyalkanoates synthesis.
3-hydroxyhexanoic acid: Another hydroxy acid with a six-carbon chain, used in similar applications as this compound.
Uniqueness:
Chirality: The (3S) configuration of the hydroxyl group in this compound imparts specific enantioselective properties, making it unique compared to its (3R) enantiomer.
Chain Length: The eight-carbon chain length of this compound provides distinct physical and chemical properties compared to shorter or longer hydroxy acids.
Properties
IUPAC Name |
(3S)-3-hydroxyoctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLAKGOSZHTPH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463642 | |
Record name | (3S)-3-hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33796-86-0 | |
Record name | 3-Hydroxyoctanoic acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-3-hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-hydroxyoctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYOCTANOIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJR5TU7HW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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